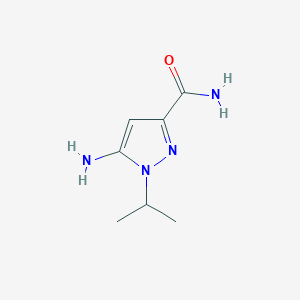![molecular formula C13H8ClF3N6O B2975757 2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine CAS No. 2085690-09-9](/img/structure/B2975757.png)
2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine is a useful research compound. Its molecular formula is C13H8ClF3N6O and its molecular weight is 356.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme acetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA .
Mode of Action
The compound acts as an inhibitor of acetyl-CoA carboxylase . By binding to this enzyme, it interferes with its normal function, thereby disrupting the synthesis of fatty acids. This disruption can lead to a halt in the growth and reproduction of organisms that rely on these fatty acids .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway . This pathway is critical for the production of lipids, which are essential components of cell membranes and are involved in energy storage. By inhibiting this pathway, the compound can disrupt the normal functioning of cells .
Pharmacokinetics
As a proherbicide, it undergoesbiochemical conversion after administration to become the active herbicide . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the disruption of normal cellular functions due to the inhibition of fatty acid biosynthesis . This can lead to a halt in the growth and reproduction of the affected organisms .
Propiedades
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]triazol-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N6O/c14-10-3-8(13(15,16)17)4-20-12(10)24-7-9-6-23(22-21-9)11-5-18-1-2-19-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGALFSSQZAEWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)
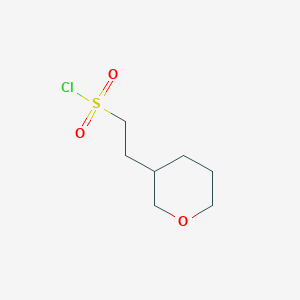
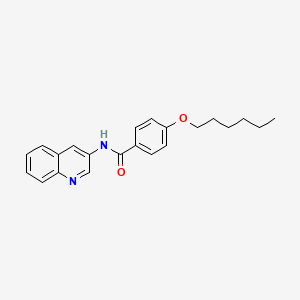
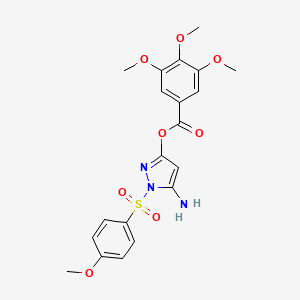
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
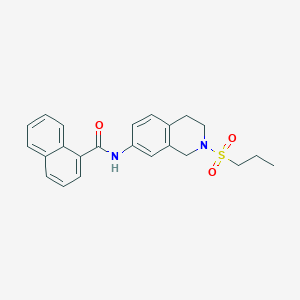
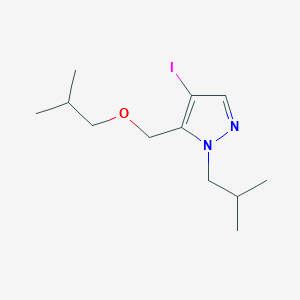
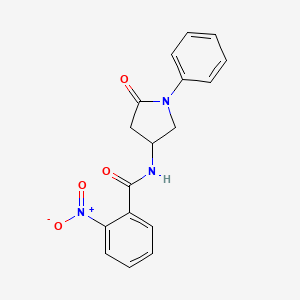
![4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2975689.png)
![7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2975690.png)
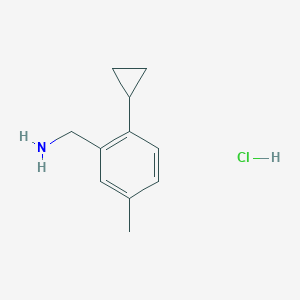

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975696.png)
